MC1568 vs Pan-HDAC Inhibitors (SAHA/TSA): 176-Fold Class IIa Over Class I Selectivity Quantified by Recombinant Enzyme Assay
MC1568 exhibits 176-fold greater selectivity for class IIa HDACs relative to class I HDACs [1]. In contrast, SAHA (vorinostat) and TSA are pan-HDAC inhibitors with IC50 values in the nanomolar range across both class I and class II isoforms. In human breast cancer ZR-75.1 cell lysates, MC1568 at 5 μM inhibits immunoprecipitated HDAC4 by 55% while showing no inhibitory activity against immunoprecipitated HDAC1 [2].
| Evidence Dimension | Class IIa vs Class I HDAC selectivity |
|---|---|
| Target Compound Data | 176-fold selectivity for class IIa over class I HDACs; HDAC4 IC50 = 22 nM; HDAC5 IC50 = 18 nM; HDAC7 IC50 = 25 nM |
| Comparator Or Baseline | SAHA (vorinostat): pan-HDAC inhibitor with IC50 ~10-50 nM for class I and ~20-100 nM for class IIa. TSA: pan-HDAC inhibitor with IC50 ~1-10 nM across multiple HDAC classes. |
| Quantified Difference | 176-fold class IIa/class I selectivity window for MC1568; SAHA and TSA exhibit no class selectivity |
| Conditions | Recombinant human HDAC enzyme assays; ZR-75.1 breast cancer cell lysates for cellular selectivity confirmation |
Why This Matters
Procurement of MC1568 is scientifically justified when experimental aims require isolating class IIa HDAC functions without confounding class I-mediated transcriptional repression or apoptosis induction.
- [1] Mai A, Massa S, Pezzi R, et al. Class II (IIa)-selective histone deacetylase inhibitors. 1. Synthesis and biological evaluation of novel (aryloxopropenyl)pyrrolyl hydroxyamides. J Med Chem. 2005;48(9):3344-3353. View Source
- [2] Nebbioso A, Manzo F, Miceli M, et al. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. EMBO Rep. 2009;10(7):776-782. View Source
